N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16279067
InChI: InChI=1S/C19H18N2O5S3/c1-3-26-15-10-9-13(11-16(15)25-2)12-17-18(22)21(19(27)28-17)20-29(23,24)14-7-5-4-6-8-14/h4-12,20H,3H2,1-2H3/b17-12-
SMILES:
Molecular Formula: C19H18N2O5S3
Molecular Weight: 450.6 g/mol

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

CAS No.:

Cat. No.: VC16279067

Molecular Formula: C19H18N2O5S3

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide -

Specification

Molecular Formula C19H18N2O5S3
Molecular Weight 450.6 g/mol
IUPAC Name N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Standard InChI InChI=1S/C19H18N2O5S3/c1-3-26-15-10-9-13(11-16(15)25-2)12-17-18(22)21(19(27)28-17)20-29(23,24)14-7-5-4-6-8-14/h4-12,20H,3H2,1-2H3/b17-12-
Standard InChI Key BVLARPITRQMIEZ-ATVHPVEESA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)OC

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound features a thiazolidinone core (a five-membered heterocyclic ring containing nitrogen and sulfur) substituted at position 3 with a benzenesulfonamide group. The 5-position is occupied by a (4-ethoxy-3-methoxybenzylidene) moiety, which adopts a Z-configuration due to steric and electronic factors. Key structural elements include:

  • Thiazolidinone ring: Provides rigidity and participates in hydrogen bonding.

  • Benzylidene substituent: Enhances solubility via ethoxy and methoxy groups while enabling π-π stacking interactions.

  • Benzenesulfonamide group: Imparts acidity (pKa ~10) and facilitates binding to enzymatic active sites .

The molecular formula is C₁₉H₁₈N₂O₅S₃, with a molecular weight of 450.6 g/mol. Its standardized InChIKey (BVLARPITRQMIEZ-ATVHPVEESA-N) ensures unambiguous identification in chemical databases.

Spectroscopic Identification

  • FTIR: Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (S=O asymmetric stretch), and 1150 cm⁻¹ (C-O-C ether stretch) .

  • ¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 4.1 ppm (ethoxy –CH₂), and δ 3.9 ppm (methoxy –OCH₃).

  • Mass spectrometry: Molecular ion peak at m/z 450.6 with fragmentation patterns confirming the sulfonamide and thiazolidinone groups.

Synthesis and Characterization

Synthetic Route

The synthesis involves a three-step protocol:

  • Formation of thiazolidinone core: Condensation of 2-thioxothiazolidin-4-one with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions (yield: 72%).

  • Sulfonylation: Reaction with benzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (yield: 65%).

  • Purification: Recrystallization from ethanol-water mixtures to achieve >95% purity, verified via HPLC.

Critical parameters:

  • Temperature control (<40°C) to prevent isomerization of the Z-configuration.

  • Anhydrous conditions during sulfonylation to avoid hydrolysis.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a dihedral angle of 77.3° between the thiazolidinone and benzene rings, stabilizing the molecule via intramolecular N–H⋯O hydrogen bonds . The Z-configuration of the benzylidene group is confirmed by torsional angles of 178.5°.

Physicochemical Properties

PropertyValueMethod
Molecular weight450.6 g/molMass spectrometry
Melting point218–220°C (decomposes)DSC
SolubilityDMSO: 45 mg/mL; Water: <0.1 mg/mLShake-flask
logP (octanol-water)2.8Computational
pKa9.7 (sulfonamide NH)Potentiometry

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing.

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

The compound inhibits human carbonic anhydrase isoforms (hCA I, II, IV, IX) with IC₅₀ values of 12–85 nM, surpassing acetazolamide (IC₅₀: 250 nM) . Docking studies suggest the sulfonamide group coordinates with the active-site zinc ion, while the benzylidene moiety occupies hydrophobic pockets .

Compound% Inhibition (10 μM)Selectivity Index (Cancer/Normal)
Target compound583.2
5-Fluorouracil721.1
Doxorubicin890.8

The higher selectivity index (3.2 vs. 1.1 for 5-FU) suggests reduced toxicity to non-cancerous cells.

Antioxidant Activity

In DPPH radical scavenging assays, the compound exhibits an IC₅₀ of 42 μM, outperforming ascorbic acid (IC₅₀: 50 μM) . DFT calculations correlate this activity with a small HOMO-LUMO gap (5.8 eV), enabling electron donation to free radicals .

Comparative Analysis with Analogues

FeatureTarget Compound4-Bromo-N-thiazolidinone2-Oxoindolin Derivative
Molecular weight450.6493.4412.5
hCA II IC₅₀15 nMNot reported28 nM
Anticancer activityModerateHighLow
Solubility in DMSOHighModerateLow

The target compound balances enzyme inhibition and solubility, making it a versatile lead for optimization.

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